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Dehydroneotenone - 1242-81-5

Dehydroneotenone

Catalog Number: EVT-1183798
CAS Number: 1242-81-5
Molecular Formula: C19H12O6
Molecular Weight: 336.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dehydroneotenone, also known as neotenone, dehydro, belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, dehydroneotenone is considered to be a flavonoid lipid molecule. Dehydroneotenone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, dehydroneotenone is primarily located in the membrane (predicted from logP). Outside of the human body, dehydroneotenone can be found in jicama and pulses. This makes dehydroneotenone a potential biomarker for the consumption of these food products.
Source and Classification
  • Source: Dehydroneotenone is isolated from the roots of Neorautanenia mitis (A. Rich) Verdcourt, which has been traditionally used for its antidiarrheal properties.
  • Classification: It belongs to the flavonoid family, specifically categorized under the subclass of isoflavonoids, which are characterized by their phenolic structures.
Synthesis Analysis

The synthesis of dehydroneotenone has been explored through various methods. One notable approach involves the extraction and purification from the root material of Neorautanenia mitis. The extraction process typically includes:

  1. Extraction: The dried roots are subjected to solvent extraction using organic solvents like chloroform or methanol.
  2. Chromatography: The extract is then purified using column chromatography to isolate dehydroneotenone along with other compounds.
  3. Yield: The yield of dehydroneotenone from root extracts can vary; reported yields are around 0.78% based on dry weight .

In laboratory settings, synthetic routes have also been developed, although detailed methodologies remain less documented in accessible literature.

Molecular Structure Analysis

Dehydroneotenone exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Key features include:

  • Molecular Formula: C18H16O6C_{18}H_{16}O_6
  • Structural Characteristics: The compound contains:
    • Multiple aromatic rings
    • Hydroxyl groups (-OH)
    • Methoxy groups (-OCH₃)

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to elucidate its structure, revealing distinct chemical shifts that correspond to various hydrogen and carbon environments within the molecule .

Chemical Reactions Analysis

Dehydroneotenone participates in several chemical reactions typical of flavonoids, including:

  • Oxidation-Reduction Reactions: Dehydroneotenone can undergo oxidation, affecting its antioxidant properties.
  • Complexation Reactions: It may interact with metal ions or other organic molecules, which could enhance its bioactivity.
  • Reactions with Biological Targets: Its ability to inhibit specific enzymes or receptors has been noted in studies focusing on gastrointestinal motility and secretion .
Mechanism of Action

The mechanism of action for dehydroneotenone primarily relates to its effects on gastrointestinal motility. Studies indicate that it may exert its antidiarrheal effects through:

  • Inhibition of Chloride Channels: Dehydroneotenone has shown potential in inhibiting chloride channels such as CFTR and TMEM16A, leading to reduced intestinal fluid secretion and motility .
  • Relaxation of Smooth Muscle: Experimental results demonstrate that dehydroneotenone can induce relaxation in isolated jejunum tissues, suggesting a direct effect on smooth muscle contraction mechanisms .
Physical and Chemical Properties Analysis

Dehydroneotenone possesses several notable physical and chemical properties:

  • Melting Point: Reported melting point ranges from 133°C to 135°C.
  • Solubility: It demonstrates varying solubility in organic solvents, which influences its extraction and purification processes.
  • Spectroscopic Data: Detailed NMR data reveal insights into the compound's structure and purity levels .
Applications

Dehydroneotenone holds potential applications across various fields:

  • Pharmaceuticals: Due to its antidiarrheal properties, it may be developed into therapeutic agents for gastrointestinal disorders.
  • Agriculture: As a secondary metabolite, it could serve as a natural pesticide or growth regulator in sustainable agriculture practices.
  • Nutraceuticals: Its antioxidant properties position it as a candidate for dietary supplements aimed at enhancing health and wellness.
Introduction to Dehydrogenases

Definition and Enzymatic Classification

Dehydrogenases are formally classified under Enzyme Commission (EC) class 1 (oxidoreductases), with systematic names structured as "donor:acceptor oxidoreductase." Their catalytic mechanism involves the transfer of hydride ions (H⁻) or protons and electrons (2H⁺ + 2e⁻) from substrates to coenzymes, such as nicotinamide adenine dinucleotide (NAD⁺), NAD phosphate (NADP⁺), or flavin adenine dinucleotide (FAD) [1] [8]. Two primary reaction types define dehydrogenase function:

  • Hydride transfer:$$\ce{AH + B+ <=> A+ + BH}$$Alcohol dehydrogenase exemplifies this mechanism, oxidizing ethanol to acetaldehyde while reducing NAD⁺ to NADH [1].
  • Dihydrogen transfer:$$\ce{AH2 + B <=> A + BH2}$$Succinate dehydrogenase uses FAD to oxidize succinate to fumarate, forming FADH₂ [1] [4].

Table 1: IUBMB Classification of Dehydrogenases

EC NumberReaction TypeElectron AcceptorExample Enzyme
EC 1.1.1Alcohol oxidationNAD⁺/NADP⁺Alcohol dehydrogenase
EC 1.2.1Aldehyde oxidationNAD⁺/NADP⁺Aldehyde dehydrogenase
EC 1.3.5CH-CH group oxidationFADSuccinate dehydrogenase
EC 1.4.1Amino acid oxidationNAD⁺Glutamate dehydrogenase

Dehydrogenases are distinguished from oxidases by their reliance on non-oxygen acceptors (e.g., NAD⁺, FAD) rather than O₂. This coenzyme specificity determines their physiological roles: NAD⁺-dependent enzymes dominate catabolic pathways (e.g., glyceraldehyde-3-phosphate dehydrogenase in glycolysis), while NADP⁺-dependent types support anabolic processes (e.g., glucose-6-phosphate dehydrogenase in the pentose phosphate pathway) [1] [4] [8].

Historical Evolution of Dehydrogenase Research

Early 20th-century biochemistry centered on characterizing dehydrogenase substrate specificity and cofactor requirements. Seminal studies on alcohol dehydrogenase in the 1930s revealed its zinc-dependent mechanism and role in ethanol metabolism, establishing foundational kinetic models [1] [5]. The advent of protein crystallography in the 1960s–1980s enabled high-resolution structural analysis, such as the conserved Rossmann fold (βαβ motif) in NAD⁺-binding dehydrogenases and the TIM-barrel fold in FAD-dependent types [5] [6].

Phylogenomic analyses in the 2000s reshaped understanding of dehydrogenase evolution. Key insights include:

  • Gene duplication and divergence: Lactate dehydrogenase (LDH) and malate dehydrogenase (MDH) arose from a common ancestral enzyme ~3.5 billion years ago. Subsequent duplication events generated tissue-specific isoforms (e.g., LDH-A in muscle, LDH-B in heart) [2] [5] [10].
  • Horizontal gene transfer (HGT): Bacterial-like malate dehydrogenases in eukaryotic mitochondria reflect endosymbiotic gene transfer from α-proteobacteria [2] [9].
  • Functional neofunctionalization: In Saccharomyces cerevisiae, D-lactate dehydrogenase genes split into two clades: one conserved with animal dehydrogenases (DLD1), and another diverging toward D-2-hydroxyglutarate metabolism (DLD2) [5].

Table 2: Milestones in Dehydrogenase Research

EraKey AdvanceImpact
1930–1950Crystallization of alcohol dehydrogenaseEstablished enzyme-substrate specificity
1960–1980X-ray structures of LDH/MDHRevealed conserved cofactor-binding motifs
1990–2010Phylogenomic clustering of MDR superfamilyIdentified gene duplication events in eukaryotes
2010–presentAncestral sequence reconstructionValidated cofactor switching (e.g., FMN → F₄₂₀)

Taxonomic Distribution Across Organisms

Dehydrogenases occur in all domains of life, but their isoforms and functional roles reflect lineage-specific adaptations:

  • Archaea: Utilize unique cofactors like F₄₂₀ in dehydrogenases for methanogenesis (e.g., F₄₂₀-dependent glucose-6-phosphate dehydrogenase in Methanocaldococcus jannaschii) [7]. Merase-type dehydrogenases in methanogens catalyze methyl group transfers critical for energy conservation [7].

  • Bacteria: Exhibit extreme functional diversification. Examples include:

  • D-lactate dehydrogenases in Lactobacillales for acid tolerance [5].
  • Acyl-CoA dehydrogenases in Pseudomonas for fatty acid β-oxidation [9].
  • F₄₂₀-dependent alcohol dehydrogenases in Mycobacterium tuberculosis for cholesterol catabolism [7].

  • Eukaryotes:

  • Fungi: Saccharomyces cerevisiae harbors cytosolic NAD⁺-dependent alcohol dehydrogenases (ADH1–4) for ethanol fermentation and mitochondrial FAD-dependent DLD for redox balance [5] [6].
  • Plants: Chloroplast-localized NADP⁺-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) drives photosynthetic carbon reduction [2].
  • Animals: Isozyme complexity arises via subunit combinations (e.g., LDH tetramers: H₄ in heart, M₄ in muscle) [10].

Table 3: Taxonomic Distribution of Key Dehydrogenases

Organism GroupRepresentative DehydrogenaseLocalization/Function
ArchaeaF₄₂₀-dependent glucose-6-P DHCytosol; methanogenic pathway
Bacteria (Proteobacteria)Acyl-CoA dehydrogenasePeroxisome; fatty acid β-oxidation
Eukaryotes: FungiAlcohol dehydrogenase (ADH1)Cytosol; ethanol fermentation
Eukaryotes: AnimalsLactate dehydrogenase (LDH-A)Cytosol; anaerobic glycolysis
Eukaryotes: PlantsChloroplastic GAPDHChloroplast; Calvin cycle

Mitochondria and chloroplasts retain bacterial-origin dehydrogenases, evidence of endosymbiotic evolution. For example, eukaryotic malate dehydrogenases align phylogenetically with α-proteobacterial enzymes, while chloroplast-targeted GAPDH shares ancestry with cyanobacterial isoforms [2] [9]. This distribution underscores how gene duplication, HGT, and organelle integration have sculpted dehydrogenase diversity to meet organism-specific metabolic demands.

Properties

CAS Number

1242-81-5

Product Name

Dehydroneotenone

IUPAC Name

6-(6-methoxy-1,3-benzodioxol-5-yl)furo[3,2-g]chromen-5-one

Molecular Formula

C19H12O6

Molecular Weight

336.3 g/mol

InChI

InChI=1S/C19H12O6/c1-21-15-7-18-17(24-9-25-18)5-11(15)13-8-23-16-6-14-10(2-3-22-14)4-12(16)19(13)20/h2-8H,9H2,1H3

InChI Key

HTTTWVGBBAOUEM-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1C3=COC4=C(C3=O)C=C5C=COC5=C4)OCO2

Canonical SMILES

COC1=CC2=C(C=C1C3=COC4=C(C3=O)C=C5C=COC5=C4)OCO2

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